molecular formula C4H2F6 B1303413 cis-1,1,2,2,3,4-Hexafluorocyclobutane CAS No. 22819-47-2

cis-1,1,2,2,3,4-Hexafluorocyclobutane

Cat. No.: B1303413
CAS No.: 22819-47-2
M. Wt: 164.05 g/mol
InChI Key: LMSLTAIWOIYSGZ-XIXRPRMCSA-N
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Description

cis-1,1,2,2,3,4-Hexafluorocyclobutane: is a fluorinated cyclobutane compound with the molecular formula C₄H₂F₆ It is characterized by the presence of six fluorine atoms attached to the cyclobutane ring, arranged in a cis configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-1,1,2,2,3,4-Hexafluorocyclobutane typically involves the fluorination of cyclobutane derivatives. One common method is the reaction of cyclobutene with elemental fluorine (F₂) under controlled conditions. The reaction is carried out in the presence of a catalyst, such as cobalt trifluoride (CoF₃), at elevated temperatures. The fluorination process results in the substitution of hydrogen atoms with fluorine atoms, leading to the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and equipment to handle the highly reactive fluorine gas. Safety measures are crucial due to the hazardous nature of fluorine. The product is purified through distillation and other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-1,1,2,2,3,4-Hexafluorocyclobutane can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). These reactions can lead to the formation of fluorinated carboxylic acids or other oxidized products.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). The reduction process may result in the formation of partially or fully hydrogenated cyclobutane derivatives.

    Substitution: Substitution reactions involve the replacement of fluorine atoms with other functional groups. For example, nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt), leading to the formation of alkoxy-substituted cyclobutane derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium methoxide (NaOCH₃), sodium ethoxide (NaOEt)

Major Products Formed:

    Oxidation: Fluorinated carboxylic acids

    Reduction: Hydrogenated cyclobutane derivatives

    Substitution: Alkoxy-substituted cyclobutane derivatives

Scientific Research Applications

cis-1,1,2,2,3,4-Hexafluorocyclobutane has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex fluorinated organic compounds. Its unique fluorine content makes it valuable in the development of new materials with enhanced chemical and physical properties.

    Biology: Research in biology explores the potential use of fluorinated compounds like this compound in drug design and development. Fluorine atoms can influence the biological activity and metabolic stability of pharmaceutical compounds.

    Medicine: In medicinal chemistry, fluorinated cyclobutanes are investigated for their potential as therapeutic agents. The presence of fluorine can enhance the bioavailability and efficacy of drugs.

    Industry: this compound is used in the production of specialty chemicals and materials. Its high thermal stability and chemical resistance make it suitable for applications in coatings, lubricants, and electronic materials.

Mechanism of Action

The mechanism of action of cis-1,1,2,2,3,4-Hexafluorocyclobutane is primarily influenced by its fluorine atoms. Fluorine is highly electronegative, which affects the compound’s reactivity and interactions with other molecules. In biological systems, fluorinated compounds can interact with enzymes and receptors, altering their activity. The specific molecular targets and pathways involved depend on the context of its application, such as drug design or material science.

Comparison with Similar Compounds

    trans-1,1,2,2,3,4-Hexafluorocyclobutane: The trans isomer of hexafluorocyclobutane has a different spatial arrangement of fluorine atoms, leading to distinct chemical properties.

    1,1,2,2,3,3-Hexafluorocyclobutane: This compound has a different fluorine substitution pattern, affecting its reactivity and applications.

    1,1,2,2-Tetrafluorocyclobutane:

Uniqueness of cis-1,1,2,2,3,4-Hexafluorocyclobutane: The cis configuration of fluorine atoms in this compound imparts unique chemical properties, such as specific reactivity patterns and interactions with other molecules. This makes it valuable in specialized applications where these properties are advantageous.

Properties

IUPAC Name

(3S,4R)-1,1,2,2,3,4-hexafluorocyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F6/c5-1-2(6)4(9,10)3(1,7)8/h1-2H/t1-,2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSLTAIWOIYSGZ-XIXRPRMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C1(F)F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H]1([C@@H](C(C1(F)F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380826
Record name cis-1,1,2,2,3,4-Hexafluorocyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22819-47-2
Record name cis-1,1,2,2,3,4-Hexafluorocyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 22819-47-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-1,1,2,2,3,4-Hexafluorocyclobutane
Reactant of Route 2
cis-1,1,2,2,3,4-Hexafluorocyclobutane
Reactant of Route 3
cis-1,1,2,2,3,4-Hexafluorocyclobutane
Reactant of Route 4
cis-1,1,2,2,3,4-Hexafluorocyclobutane
Reactant of Route 5
cis-1,1,2,2,3,4-Hexafluorocyclobutane
Reactant of Route 6
cis-1,1,2,2,3,4-Hexafluorocyclobutane
Customer
Q & A

Q1: What are the dominant fragmentation pathways observed in cis-1,1,2,2,3,4-hexafluorocyclobutane upon photoionization?

A1: The research reveals that upon photoionization, this compound predominantly breaks down into C3H2F3+ and C2HF3+ fragment ions. These ions exhibit similar yield curves to the C3F5+ and C2F4+ fragments observed in the photoionization of perfluorocyclobutane (c-C4F8), suggesting comparable fragmentation mechanisms. []

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